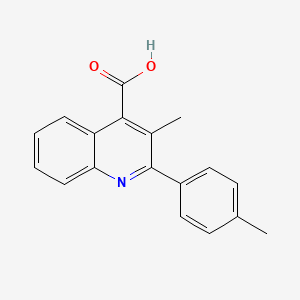
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride
Overview
Description
Methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride is a complex organic compound. It likely contains a quinoline backbone, which is a heterocyclic aromatic organic compound. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin . They are also used as solvents for resins and terpenes .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinoline portion of the molecule is a bicyclic compound, consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. As a chloromethyl compound, it might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2-(Chloromethyl)pyridine Hydrochloride are solid at 20 degrees Celsius and are hygroscopic .Scientific Research Applications
Tetrahydroisoquinolines in Therapeutics
Quinoline derivatives, specifically Tetrahydroisoquinolines (THIQs), have been recognized for their therapeutic potential in various domains including cancer, malaria, and central nervous system disorders. Initially known for their neurotoxicity, certain THIQs have been identified as endogenous agents preventing Parkinsonism in mammals. The US FDA approval of trabectedin, a THIQ derivative for treating soft tissue sarcomas, marks a significant milestone in anticancer drug discovery. These derivatives show promise as candidates for infectious diseases such as malaria, tuberculosis, HIV-infection, and others, suggesting a broad spectrum of therapeutic activities (Singh & Shah, 2017).
Chloroquine-Containing Compounds
Chloroquine (CQ) and its derivatives, which include quinoline scaffolds, have been studied extensively for their antimalarial effects and potential repurposing in treating various infectious and noninfectious diseases. The exploration of CQ derivatives has led to novel compounds and compositions with significant therapeutic applications beyond their original antimalarial use, demonstrating the adaptability and potential of quinoline derivatives in addressing a wide range of medical conditions (Njaria et al., 2015).
Environmental and Toxicological Research
Quinoline derivatives are not only significant in therapeutics but also in environmental and toxicological research. Studies on the sorption of herbicides and their environmental impact, as well as investigations into the toxicity of compounds like paraquat, provide a broader context for understanding the interactions and effects of quinoline derivatives in both biological systems and the environment (Werner et al., 2012; Dinis-Oliveira et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2.ClH/c1-8-9-5-3-4-6-10(9)15-11(7-14)12(8)13(16)17-2;/h3-6H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBFMQIDEMTWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)CCl)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



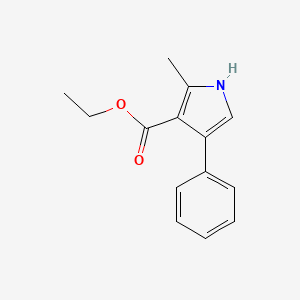
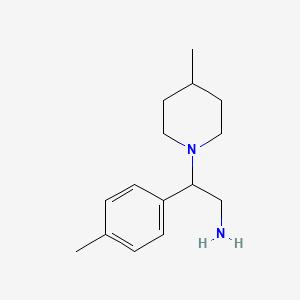

![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)
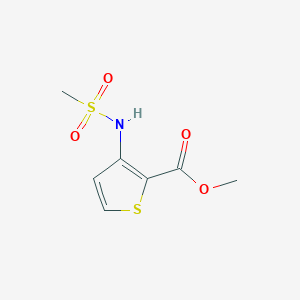
![2-(2-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022947.png)

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)

![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3022954.png)
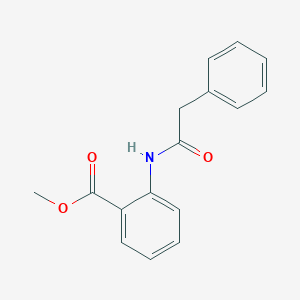
![[4-(1-Methyl-1-phenylethyl)phenoxy]acetic acid](/img/structure/B3022959.png)
![5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3022960.png)
